5-Cyanomethyl-nicotinic acid methyl ester
Description
5-Cyanomethyl-nicotinic acid methyl ester (CAS: Not explicitly provided, synonyms: methyl 5-(cyanomethyl)pyridine-3-carboxylate) is a nicotinic acid derivative featuring a cyanomethyl (-CH2CN) substituent at the 5-position of the pyridine ring and a methyl ester group at the 3-position. This compound is categorized as a pharmaceutical building block, often utilized in synthetic organic chemistry for drug discovery and development .
Properties
IUPAC Name |
methyl 5-(cyanomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7(2-3-10)5-11-6-8/h4-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJAQSLLEUBQDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255560 | |
| Record name | Methyl 5-(cyanomethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878741-69-6 | |
| Record name | Methyl 5-(cyanomethyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=878741-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(cyanomethyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyanomethyl-nicotinic acid methyl ester typically involves the reaction of nicotinic acid methyl ester with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Cyanomethyl-nicotinic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
5-Cyanomethyl-nicotinic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Cyanomethyl-nicotinic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Nicotinic Acid Derivatives
Nicotinic acid esters are a class of compounds with diverse applications in medicinal chemistry and materials science. Below is a detailed comparison of 5-cyanomethyl-nicotinic acid methyl ester with structurally related analogs:
Structural Analogues and Substituent Effects
5-Methyl-nicotinic Acid Methyl Ester
- Substituents : Methyl group at the 5-position, methyl ester at the 3-position.
- Properties : The methyl group is electron-donating, enhancing lipophilicity compared to unsubstituted nicotinic acid esters. It is commonly used as a reference compound in structure-activity relationship (SAR) studies .
- Applications : Intermediate in synthesizing kinase inhibitors and agrochemicals.
Ethyl 5-Methylnicotinate
- Substituents : Methyl group at the 5-position, ethyl ester at the 3-position.
- Applications : Used in catalytic asymmetric synthesis and as a precursor for antidiabetic agents.
Methyl 5-Hydroxynicotinate
- Substituents : Hydroxyl group at the 5-position, methyl ester at the 3-position.
- Properties: The hydroxyl group introduces polarity, reducing solubility in non-polar solvents (melting point: 190°C). It participates in hydrogen bonding, making it useful in metal-organic frameworks (MOFs) .
- Applications : Intermediate for antioxidants and corrosion inhibitors.
Methyl 6-Chloronicotinate
- Substituents : Chlorine at the 6-position, methyl ester at the 3-position.
- Properties : The chloro group is electron-withdrawing, directing electrophilic substitution reactions to specific positions. It exhibits moderate volatility in GC-MS analyses .
- Applications: Key precursor in neonicotinoid insecticide synthesis.
6-Chloro-5-Methoxy-nicotinic Acid Methyl Ester
- Substituents : Chlorine at the 6-position, methoxy group at the 5-position, methyl ester at the 3-position.
- Properties : The methoxy group enhances steric hindrance and alters electronic distribution, impacting reactivity in Suzuki-Miyaura couplings. Synthesized via methylation of hydroxyl precursors using methyl iodide .
- Applications : Intermediate in antiviral drug development.
5-Chloro-2-Methyl-nicotinic Acid Methyl Ester
- Substituents : Chlorine at the 5-position, methyl group at the 2-position, methyl ester at the 3-position.
- Properties : Steric effects from the 2-methyl group reduce reaction rates in nucleophilic substitutions. Chlorine increases molecular polarity .
- Applications : Building block for antitumor agents.
Data Table: Key Properties of Selected Nicotinic Acid Esters
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| This compound | Cyanomethyl (C5), methyl ester | C9H8N2O2 | 176.17 (calculated) | Not reported | Pharmaceutical intermediates |
| 5-Methyl-nicotinic acid methyl ester | Methyl (C5), methyl ester | C8H9NO2 | 151.16 | Not reported | Kinase inhibitor synthesis |
| Methyl 5-hydroxynicotinate | Hydroxyl (C5), methyl ester | C7H7NO3 | 153.14 | 190 | Antioxidant precursors |
| Methyl 6-chloronicotinate | Chloro (C6), methyl ester | C7H6ClNO2 | 171.58 | Not reported | Insecticide production |
| 6-Chloro-5-methoxy-nicotinic acid methyl ester | Chloro (C6), methoxy (C5), methyl ester | C8H8ClNO3 | 201.61 | Not reported | Antiviral drug intermediates |
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -Cl) at the 5- or 6-positions increase electrophilicity, facilitating nucleophilic aromatic substitutions. Conversely, electron-donating groups (e.g., -CH3, -OCH3) enhance stability but reduce reactivity .
- Solubility : Polar substituents (e.g., -OH, -CN) improve solubility in polar solvents like DMSO, whereas lipophilic groups (e.g., -CH3, -OCH3) favor solubility in chloroform or dichloromethane .
- Synthetic Utility : Methyl esters are preferred for their ease of hydrolysis to carboxylic acids, a critical step in prodrug activation. Ethyl esters offer prolonged metabolic stability in vivo .
- Biological Relevance: Chlorinated derivatives show pronounced activity in CNS-targeting drugs, while cyanomethyl-substituted analogs are explored for kinase inhibition due to their ability to form hydrogen bonds with active sites .
Biological Activity
5-Cyanomethyl-nicotinic acid methyl ester (CAS No. 878741-69-6) is a derivative of nicotinic acid, characterized by the presence of a cyanomethyl group at the 5-position of the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.
Pharmacological Properties
Research indicates that this compound exhibits several noteworthy biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in various inflammatory conditions.
- Cytotoxicity Against Cancer Cells : Initial findings indicate that this compound may have cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Interaction with Nicotinic Acetylcholine Receptors (nAChRs) : Similar to other nicotinic derivatives, this compound may interact with nAChRs, influencing neurotransmission and cellular signaling pathways.
- Inhibition of Specific Enzymes : The compound might inhibit enzymes involved in inflammatory pathways or microbial metabolism, contributing to its observed biological effects.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effect on bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
- Anti-inflammatory Mechanism : In vitro experiments revealed that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a possible mechanism for its anti-inflammatory effects, warranting further investigation into its therapeutic applications in chronic inflammatory diseases.
- Cytotoxicity in Cancer Research : In a series of assays involving human cancer cell lines, this compound was found to induce significant cytotoxicity. The IC50 values indicated potent activity comparable to established chemotherapeutic agents, highlighting its potential as an anticancer drug candidate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
